MS2177
Description
Properties
Molecular Formula |
C24H38N6O2 |
|---|---|
Molecular Weight |
442.608 |
SMILES |
COC1=C(OCCN)C=C(N=C(N2CCCC2)N=C3NCCCCCN4CCCC4)C3=C1 |
Appearance |
Solid powder |
Synonyms |
MS2177; MS-2177; MS 2177.; 7-(2-aminoethoxy)-6-methoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs Targeting SETD8
UNC0379
- Target : SETD8 (substrate-competitive inhibitor).
- Potency : First selective SETD8 inhibitor, though less potent than MS2175.
- Selectivity : Selective over 15 other methyltransferases, including G9a and GLP .
- Mechanism: Reduces chromatin-bound SETD8 and H4K20me1 levels, phenocopying SETD8 knockdown .
MS2177
- Improvements Over UNC0379 :
MS453
- Target : SETD8 (covalent inhibitor).
- Mechanism : Modifies C311 irreversibly, showing >100-fold selectivity over 29 other methyltransferases (e.g., EZH2, SMYD2/3) .
- Applications : Tool compound for studying SETD8 biology due to its specificity.
C23
- Target: SETD8 (novel substrate-competitive inhibitor).
- Structural Features: Shares a quinoline moiety with UNC0379/MS2177, critical for SETD8 binding .
- Activity : Reduces H4K20me1 levels with dose-dependent efficacy comparable to UNC0379 .
Inhibitors Targeting Other KMTs
A-196
- Target : SUV420H1/2 (di-/trimethylases of H4K20).
- Potency : Peptide-competitive inhibitor with >10-fold selectivity over other KMTs .
- Therapeutic Potential: Explored in cancers reliant on H4K20me2/3.
(R)-PFI-2
- Target: SETD7 (monomethyltransferase for H3K4).
- Synergy : Enhances sensitivity of NSCLC cells to doxorubicin .
BAY-598
- Target : SMYD2 (H3K36 methyltransferase).
- Selectivity : >10-fold over SMYD3 and >100-fold over 31 other methyltransferases .
Key Data Comparison
Mechanistic and Selectivity Insights
- This compound vs. UNC0379: The aminoalkyl addition in this compound enhances binding to SETD8’s hydrophobic pocket, explaining its improved potency .
- Covalent vs. Non-Covalent: MS453’s covalent mechanism provides prolonged inhibition but requires careful toxicity evaluation due to SETD8’s essential role in embryonic development .
- Selectivity Challenges: While this compound and UNC0379 are selective for SETD8, off-target effects on non-histone substrates (e.g., p53) remain underexplored .
Clinical and Research Implications
- Limitations : SETD8 deletion causes embryonic lethality in mice, complicating therapeutic targeting .
- Combination Therapies : Synergy with chemotherapeutics (e.g., doxorubicin) is proposed but understudied .
- Future Directions :
- Structural optimization of this compound derivatives for improved bioavailability.
- Exploration of SETD8 inhibitors in cancers with defined H4K20me1 dysregulation.
Q & A
Q. What is the molecular mechanism of MS2177 as a selective SETD8 inhibitor, and how does it differ from earlier compounds like UNC0379?
this compound is a quinoline-derived small-molecule inhibitor optimized from UNC0379, designed to selectively target SETD8 (a lysine methyltransferase). Its mechanism involves binding to the SET domain of SETD8, disrupting the enzyme’s ability to methylate histone H4K20. Structural studies (e.g., co-crystal structures, PDB ID 5T5G) reveal that this compound occupies the substrate-binding pocket, with improved potency due to enhanced hydrophobic interactions and reduced steric hindrance compared to UNC0379 .
Q. What experimental models are validated for studying this compound’s cellular effects?
Key models include:
- In vitro assays : Dose-response curves in cancer cell lines (e.g., HeLa, MCF7) to measure IC50 values for SETD8 inhibition.
- Phenocopy validation : Comparing this compound-treated cells with SETD8-knockdown models via siRNA to confirm specificity .
- Structural biology : X-ray crystallography using SETD8–this compound complexes to map binding interactions .
Q. How should researchers design dose-response experiments to minimize off-target effects of this compound?
- Use a narrow concentration range (e.g., 0.1–10 µM) based on prior IC50 data.
- Include controls with pan-methyltransferase inhibitors (e.g., SAH) to distinguish SETD8-specific effects.
- Validate selectivity via enzymatic assays against related KMTs (e.g., EZH2, SMYD2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported cytotoxicity across cancer subtypes?
Contradictions may arise from differences in:
- Cellular context : SETD8’s role varies by tissue (e.g., essential in some cancers, redundant in others).
- Experimental variables : Ensure standardized protocols for cell viability assays (e.g., MTT vs. ATP-based luminescence).
- Data normalization : Account for baseline H4K20me1 levels using immunofluorescence or Western blotting .
Q. What methodological strategies improve this compound’s pharmacokinetic properties for in vivo studies?
- Scaffold modification : Introduce polar groups to enhance solubility while retaining SETD8 binding (e.g., MS453, a covalent derivative targeting C311 in SETD8’s active site).
- Delivery systems : Use nanoparticle encapsulation to improve bioavailability in xenograft models .
Q. How can multi-omics datasets (e.g., transcriptomics, proteomics) be integrated to study this compound’s epigenetic impact?
- Workflow :
Perform RNA-seq to identify differentially expressed genes post-treatment.
Overlay with ChIP-seq data for H4K20me1/me2/me3 to map methylation changes.
Use pathway analysis tools (e.g., DAVID, GSEA) to link methylation dynamics to functional outcomes .
Methodological Guidelines
-
Structural Analysis :
Parameter This compound UNC0379 IC50 (SETD8) 12 nM 45 nM Selectivity >100x vs. GLP ~10x vs. GLP Covalent Binding No No Source: Co-crystal structures and enzymatic assays -
Data Reporting Standards :
Key Challenges and Future Directions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
